N-(4-butylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(4-butylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core fused with a thioacetamide moiety and a 4-butylphenyl substituent. Its synthesis typically involves coupling reactions using activators like HATU, followed by purification via reverse-phase chromatography, as reported for structurally related analogs .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-4-7-15-10-12-16(13-11-15)24-19(28)14-30-23-26-20-17-8-5-6-9-18(17)25-21(20)22(29)27(23)2/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCAVQBILRTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the butylphenyl group and the sulfanylacetamide linkage. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules, it can be used in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry: It may find use in the production of specialty chemicals, polymers, or other advanced materials.
Mechanism of Action
The mechanism by which N-(4-butylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimido[5,4-b]indole derivatives and related heterocyclic systems. Below is a comparative analysis with key analogs, focusing on structural features, synthesis, and inferred pharmacological properties.
Structural Analogs with Pyrimido[5,4-b]indole Core
a. Substituted Pyrimidoindole Derivatives ()
A series of Toll-Like Receptor 4 (TLR4) ligands described in Micha et al. (2013) share the pyrimido[5,4-b]indole scaffold but differ in substituents:
- Compound 27 : N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide
- Compound 28 : N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide
- Compound 32 : N-(tert-butyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide
| Parameter | Target Compound | Compound 27 | Compound 28 | Compound 32 |
|---|---|---|---|---|
| Core Structure | Pyrimido[5,4-b]indole | Pyrimido[5,4-b]indole | Pyrimido[5,4-b]indole | Pyrimido[5,4-b]indole |
| R1 (Indole Substituent) | 3-methyl | 3-phenyl | 3-phenyl | 3-phenyl |
| R2 (Acetamide Chain) | 4-butylphenyl | Isopentyl | 3,3-dimethylbutyl | tert-butyl |
| Molecular Weight | Not explicitly reported | ~480–500 g/mol* | ~500–520 g/mol* | ~450–470 g/mol* |
| Key Feature | Balanced lipophilicity | Moderate bulk | Branched alkyl chain | Steric hindrance |
*Calculated based on structural analogs.
The 4-butylphenyl chain likely enhances lipophilicity relative to shorter or branched alkyl chains, favoring cellular uptake .
b. N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl]acetamide () This analog replaces the butyl group with an ethylphenyl moiety and introduces a 3-methoxyphenyl substituent on the indole core. The ethyl chain reduces lipophilicity (logP ~3.5 vs. The methoxy group may engage in hydrogen bonding or π-stacking interactions, a feature absent in the target compound .
Thieno[3,2-d]pyrimidine Analogs ()
The compound N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide replaces the pyrimidoindole core with a thienopyrimidine system. Key differences:
| Parameter | Target Compound (Pyrimidoindole) | Thienopyrimidine Analog |
|---|---|---|
| Core Structure | Pyrimido[5,4-b]indole | Thieno[3,2-d]pyrimidine |
| Aromatic System | Larger, planar | Smaller, less conjugated |
| Molecular Weight | ~450–470 g/mol* | 463.614 g/mol |
| Substituents | 3-methyl, 4-butylphenyl | 3-methyl, 7-phenyl |
| Pharmacological Inference | Likely TLR4 modulation | Potential kinase inhibition |
The thienopyrimidine core’s reduced conjugation may alter electronic properties, affecting binding to targets like kinases versus TLR3. The 7-phenyl group introduces steric bulk absent in the target compound, possibly limiting access to deep binding pockets .
Biological Activity
N-(4-butylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C25H25N3O2S2
- Molecular Weight : 463.6 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could interact with receptors that modulate cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that contribute to its therapeutic potential .
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown promising anticancer activities. For instance, pyrimidoindole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific mechanisms involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .
Antiviral and Antimicrobial Activities
Compounds related to this compound have also demonstrated antiviral properties against various viral strains. Their mechanism often includes interference with viral replication processes and inhibition of viral enzyme activity .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential application in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating effective dose ranges for therapeutic use. |
| Study 2 | Evaluated the compound's ability to inhibit viral replication in vitro, showing a marked reduction in viral load compared to controls. |
| Study 3 | Investigated anti-inflammatory effects in animal models, revealing reduced edema and lower levels of inflammatory markers post-treatment. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-butylphenyl)-2-({3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an activating agent. Key steps include:
- Step 1 : Functionalization of the pyrimidoindole core with a sulfanyl group at position 2.
- Step 2 : Thioether linkage formation between the sulfanyl group and the acetamide moiety.
- Step 3 : Purification via reverse-phase chromatography (C18 column, water:methanol gradient) to isolate the target compound .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent positions and purity (e.g., resonance signals for the butylphenyl group at δ 0.8–1.6 ppm and pyrimidoindole protons at δ 7.2–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 464.18, observed: 464.17) .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., S–C bond length ~1.78 Å, consistent with thioether linkages) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?
- Approach : Use SHELX programs (e.g., SHELXL) for high-resolution refinement. Key steps:
- Data Handling : Apply TWIN/BASF commands for twinned crystals.
- Discrepancy Resolution : Compare R1 values (target < 5%) and use ΔF maps to locate missing electron density (e.g., disordered solvent molecules).
- Validation : Cross-check with PLATON/ADDSYM to detect overlooked symmetry .
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., Toll-like receptors)?
- Protocol :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to TLR4/MD-2 complex (PDB ID: 3FXI). Focus on the pyrimidoindole core’s π-π stacking with Phe126 and hydrogen bonding via the acetamide carbonyl .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
Q. What experimental design principles apply to studying the compound’s stability under physiological conditions?
- Design Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
